molecular formula C13H15NO3S2 B2699790 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide CAS No. 2034304-13-5

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2699790
CAS No.: 2034304-13-5
M. Wt: 297.39
InChI Key: NFDMYZXQMAQBKE-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is an organic compound that features a thiophene ring, which is a sulfur-containing five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3-carboxylic acid and 2-(2-hydroxyethoxy)ethylamine.

    Activation of Carboxylic Acid: Thiophene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-(2-hydroxyethoxy)ethylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene rings or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or amines.

    Substitution: Halogenated thiophene derivatives or substituted amides.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in creating drugs for treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism by which N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide exerts its effects involves:

    Molecular Targets: Interaction with specific proteins or enzymes in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxamide: Lacks the hydroxyethoxyethyl group, making it less versatile.

    2-(2-hydroxyethoxy)ethylamine: Does not contain the thiophene ring, limiting its applications in materials science.

Uniqueness

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring and the hydroxyethoxyethyl group, which imparts distinct chemical and physical properties, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-3-4-17-12(10-1-5-18-8-10)7-14-13(16)11-2-6-19-9-11/h1-2,5-6,8-9,12,15H,3-4,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDMYZXQMAQBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CNC(=O)C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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